molecular formula C13H22N2O3S B2767072 3-Tert-butyl-1-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]urea CAS No. 2097920-25-5

3-Tert-butyl-1-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]urea

Cat. No. B2767072
CAS RN: 2097920-25-5
M. Wt: 286.39
InChI Key: AZPHMSGJMNXHAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Tert-butyl-1-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]urea is a chemical compound that has been studied for its potential applications in scientific research. It is a urea derivative with a complex structure that has been synthesized through various methods.

Scientific Research Applications

Synthesis and Chemical Properties

Directed Lithiation and Substitution Reactions : Compounds similar to "3-Tert-butyl-1-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]urea" have been studied for their reactivity and functional group transformations. For instance, the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-Butyl [2-(4-methoxyphenyl)ethyl]carbamate, which allows for functionalization at specific positions of the molecule, showcases the potential of these ureas in synthetic chemistry for producing a wide range of derivatives with varying properties (Smith, El‐Hiti, & Alshammari, 2013).

Biological Activity and Applications

Antimicrobial Activities : Some derivatives of urea and thiourea compounds have been synthesized and evaluated for their antimicrobial properties. This highlights the potential utility of such compounds in the development of new antimicrobial agents. The structural variation allows for the optimization of activity against a range of microbial pathogens (Sharma, Sharma, & Rane, 2004).

Anti-HIV Activity : Urea derivatives have also been investigated for their potential anti-HIV activity. The synthesis of novel analogues and evaluation of their effectiveness against HIV-1 demonstrate the applicability of these compounds in medicinal chemistry and antiviral drug development (Danel, Larsen, Pedersen, Vestergaard, & Nielsen, 1996).

Antioxidant and Free Radical Scavenging : The role of certain urea derivatives as free radical scavengers has been explored in the context of reducing myocardial infarct size, suggesting potential applications in the treatment of cardiovascular diseases. These studies highlight the importance of such compounds in exploring therapeutic strategies against oxidative stress-related pathologies (Hashimoto et al., 2001).

properties

IUPAC Name

1-tert-butyl-3-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3S/c1-13(2,3)15-12(17)14-9-10(18-7-6-16)11-5-4-8-19-11/h4-5,8,10,16H,6-7,9H2,1-3H3,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZPHMSGJMNXHAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC(C1=CC=CS1)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.